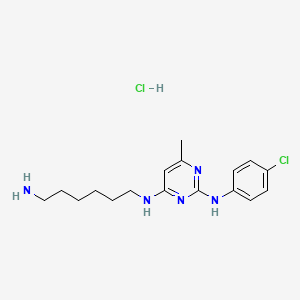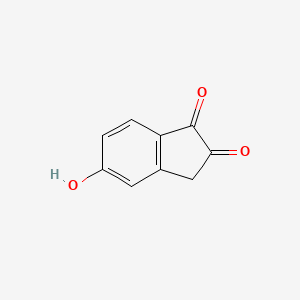
Adenine Hydrochloride-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Adenine is one of the four nucleobases in DNA and RNA, playing a crucial role in the structure and function of genetic material. The 13C5 labeling allows for easier tracking and study in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Adenine Hydrochloride-13C5 can be synthesized through several methods, including the following:
Chemical Synthesis: Starting from adenine, the compound can be labeled with carbon-13 isotopes through chemical reactions involving labeled precursors.
Biological Synthesis: Using microorganisms or enzymes that incorporate 13C-labeled precursors into adenine.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process may include:
Purification: Removing impurities through crystallization or chromatography.
Isotope Enrichment: Using isotopically enriched reagents to achieve the desired labeling.
化学反应分析
Types of Reactions: Adenine Hydrochloride-13C5 can undergo various chemical reactions, including:
Oxidation: Converting adenine to its oxidized forms, such as adenine-N-oxide.
Reduction: Reducing adenine to its reduced forms, such as hypoxanthine.
Substitution: Replacing hydrogen atoms with other groups, such as methylation.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Utilizing alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Adenine-N-oxide
Reduction: Hypoxanthine
Substitution: Methylated adenine derivatives
科学研究应用
Adenine Hydrochloride-13C5 is widely used in scientific research due to its labeled structure, which aids in tracking and studying biological processes. Its applications include:
Chemistry: Studying reaction mechanisms and pathways involving adenine.
Biology: Investigating nucleic acid metabolism and gene expression.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Enhancing the production of nucleotide-based products.
作用机制
The mechanism by which Adenine Hydrochloride-13C5 exerts its effects involves its incorporation into nucleic acids and coenzymes. It interacts with molecular targets such as DNA polymerases and ribonucleotide reductases, influencing various cellular pathways.
相似化合物的比较
Adenine Hydrochloride-13C5 is compared to other similar compounds, such as:
Adenine: The unlabeled form of adenine.
Adenine Monohydrochloride: The hydrochloride salt of adenine.
Other Isotope-Labeled Adenines: Variants labeled with different isotopes (e.g., 14C, 15N).
Uniqueness: this compound's uniqueness lies in its stable isotope labeling, which provides enhanced visibility and tracking capabilities in scientific studies.
属性
分子式 |
C5H6ClN5 |
|---|---|
分子量 |
176.55 g/mol |
IUPAC 名称 |
7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1; |
InChI 键 |
UQVDQSWZQXDUJB-JFGXUQBHSA-N |
手性 SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N.Cl |
规范 SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


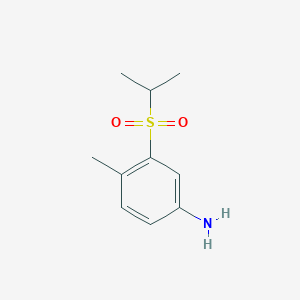
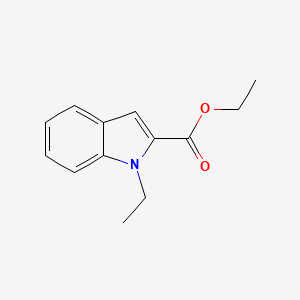
![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
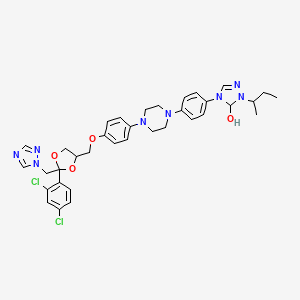
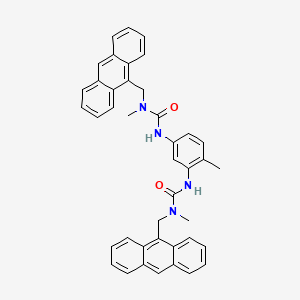

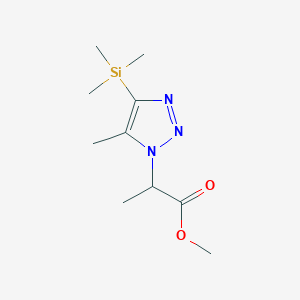
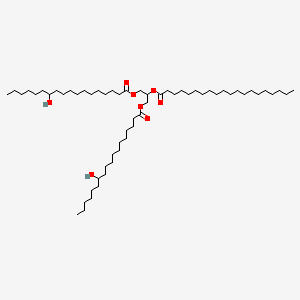
![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
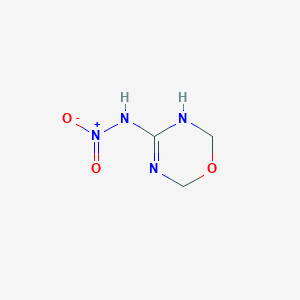
![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
